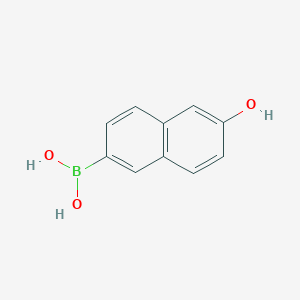

6-Hydroxy-2-naphthaleneboronic acid

Descripción

Propiedades

IUPAC Name |

(6-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJANQMHRGSHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402228 | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173194-95-1 | |

| Record name | B-(6-Hydroxy-2-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173194-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173194951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-hydroxy-2-naphthyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 6 Hydroxy 2 Naphthaleneboronic Acid

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction is a cornerstone of carbon-carbon bond formation and is readily adapted for creating carbon-boron bonds. This pathway typically involves the synthesis of a halogenated naphthalene (B1677914) precursor, which is then converted into a Grignard reagent and subsequently reacted with a boron-containing electrophile.

A common and crucial precursor for the Grignard-based synthesis is 6-Bromo-2-methoxynaphthalene. Its synthesis from the readily available 2-naphthol (B1666908) is a well-documented multi-step process. google.comwipo.int

A typical synthetic sequence involves three main steps:

Bromination: 2-naphthol is first brominated to produce 1,6-dibromo-2-naphthol (B94854). google.comwipo.int

Reduction: The 1,6-dibromo-2-naphthol is then selectively reduced to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol (B32079). Sodium bisulfite is often used for this reduction step. google.com

Methylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is methylated to give the target precursor, 6-bromo-2-methoxynaphthalene. google.comwipo.int Various methylating agents can be employed, including dimethyl sulfate (B86663) and methyl halides. tandfonline.comtandfonline.com An environmentally safer alternative, dimethyl carbonate (DMC), has also been successfully used, reacting with 6-bromo-2-naphthol in the presence of potassium carbonate and a phase-transfer catalyst to yield the product with a purity greater than 98.5%. tandfonline.comtandfonline.com

A similar pathway to a related compound, 2-Hydroxy-6-naphthoic acid, also proceeds through a 6-bromo-2-methoxynaphthalene intermediate, underscoring the versatility of this precursor. researchgate.net

Table 1: Synthesis of 6-Bromo-2-methoxynaphthalene

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1. Bromination | 2-Naphthol | Bromine | 1,6-Dibromo-2-naphthol | google.comwipo.int |

| 2. Reduction | 1,6-Dibromo-2-naphthol | Sodium Bisulfite | 6-Bromo-2-naphthol | google.com |

Once the 6-Bromo-2-methoxynaphthalene precursor is obtained, it can be converted into the corresponding boronic acid. This process generally involves two key stages: the formation of a Grignard reagent and its subsequent reaction with a borate (B1201080) ester. nih.govgoogle.com

Grignard Reagent Formation: The brominated precursor is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form the organomagnesium halide (Grignard reagent). google.comorgsyn.org The use of THF is advantageous as it helps to dissolve the relatively insoluble bromonaphthalene derivative. orgsyn.org

Reaction with Borate Ester: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butylborate, at low temperatures (e.g., -70°C to -10°C). google.comorgsyn.org This electrophilic trapping of the arylmetal intermediate forms a boronate ester. nih.gov

This general method is widely applicable for preparing various naphthalene boronic acid derivatives. google.com

Alternative Synthetic Routes and their Academic Evaluation

Beyond the traditional Grignard pathway, researchers have investigated other methods to synthesize arylboronic acids, often to avoid the use of sensitive organometallic reagents or to explore different reactivity patterns.

The development of transition-metal-free C-H borylation represents a significant advancement in organic synthesis, offering more direct and often milder routes to organoboron compounds. beilstein-journals.orgnih.gov These methods avoid potential metal contamination in the final product. beilstein-journals.org

One notable strategy involves the use of boron tribromide (BBr₃) to directly borylate arenes and heteroarenes. nih.govacs.org This approach has been successfully applied to naphthamide derivatives, where BBr₃ acts as both the reagent and a catalyst, followed by treatment with pinacol (B44631) to yield the boronate ester. acs.org Another innovative metal-free method utilizes triarylbismuthines as a source of aryl radicals. Simply heating a solution of the triarylbismuthine with bis(pinacolato)diboron (B136004) in air can generate the corresponding arylboronate. beilstein-journals.org A third approach employs boron trifluoride etherate (BF₃·OEt₂) to mediate the borylation of aryltriazenes, which can be derived from anilines. acs.org These methods showcase the growing toolbox for creating carbon-boron bonds without relying on transition metal catalysts.

Table 2: Comparison of Transition-Metal-Free Borylation Methods

| Method | Boron Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| BBr₃-mediated | BBr₃ | Naphthamides, Indoles | Direct C-H borylation, mild conditions | nih.govacs.org |

| Radical Borylation | Bis(pinacolato)diboron | Triarylbismuthines | Uses aryl radical source, open-air conditions | beilstein-journals.org |

Alternative synthetic strategies can also be devised by performing key functional group transformations on the naphthalene core at different stages.

One potential pathway involves the carboxylation of 2-naphthol. The synthesis of 6-Hydroxy-2-naphthoic acid can be achieved by the carboxylation of the potassium salt of 2-naphthol at elevated temperatures (170–230°C). chemicalbook.com This naphthoic acid could then potentially be converted into the desired boronic acid, although this subsequent transformation is less commonly documented. High yields (around 85%) have been reported for the synthesis of 6-hydroxy-2-naphthoic acid via a different route involving demethylation of a methoxy (B1213986) precursor. google.com

Another approach is the hydroxylation of a pre-formed boronic acid or ester. A mild and rapid method for the hydroxylation of arylboronic acids and their esters uses N-oxides as the oxidant. organic-chemistry.org This reaction proceeds quickly at room temperature and tolerates a wide range of functional groups, offering a direct route to phenolic compounds from their boronic acid counterparts. organic-chemistry.org This could theoretically be applied to naphthalene-2-boronic acid to introduce the 6-hydroxy group, provided the regioselectivity could be controlled.

Optimization of Synthetic Yields and Purity in Laboratory Settings

Achieving high yield and purity is paramount in chemical synthesis. For 6-Hydroxy-2-naphthaleneboronic acid, optimization focuses on controlling reaction conditions and effective purification.

In Grignard-based routes, the choice of solvent is critical; THF is preferred for its ability to solvate the reagents. orgsyn.org Maintaining anhydrous conditions is essential, as Grignard reagents react readily with water. Temperature control, especially during the addition of the Grignard reagent to the borate ester, is crucial to prevent side reactions. google.com

For the precursor synthesis, using environmentally benign reagents like dimethyl carbonate can improve the safety profile of the reaction while still achieving high yields (95%) and purity (>98.5%). tandfonline.comtandfonline.com

Purification is a key final step. Recrystallization from an appropriate solvent system, such as an ethanol (B145695)/water mixture, is a common and effective method for obtaining high-purity crystalline products. google.comgoogle.com In the synthesis of the related 6-hydroxy-2-naphthoic acid, recrystallization was a critical step to achieve a final purity of 99.1%. researchgate.net The final purity of this compound is often reported as being between 97% and 105% (by titration), indicating the presence of varying amounts of the corresponding anhydride, a common feature of boronic acids. chemimpex.com

Chemical Reactivity and Mechanistic Investigations of 6 Hydroxy 2 Naphthaleneboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.netorganic-chemistry.org 6-Hydroxy-2-naphthaleneboronic acid is a valuable partner in these reactions, providing a 6-hydroxynaphthyl moiety to the target structure. The reaction generally involves the palladium-catalyzed coupling of the organoboron compound with an organic halide or triflate. organic-chemistry.orgyoutube.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. For substrates like this compound, a variety of catalyst systems have proven effective. Standard catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org These are typically used in conjunction with phosphine (B1218219) ligands, which stabilize the palladium center and modulate its reactivity.

Electron-rich and sterically hindered phosphine ligands are often preferred as they facilitate the rate-limiting oxidative addition step and promote the final reductive elimination. researchgate.net Examples of commonly used ligands include triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and advanced biarylphosphines like SPhos and XPhos, which are known to promote the coupling of a wide range of challenging substrates, including heteroarylboronic acids. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, with some NHC-Pd(II) complexes showing high efficiency in the coupling of aryl sulfamates with arylboronic acids. rsc.orgresearchgate.net

The choice of base and solvent is also critical. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are essential for the activation of the boronic acid for transmetalation. researchgate.netdeepdyve.com The solvent system often consists of a mixture of an organic solvent (like dioxane, toluene, or tetrahydrofuran) and water. nih.govnih.gov

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

| Palladium Source | Ligand | Base | Solvent System | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-110 |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |

| PdCl₂(NHC) | None | Cs₂CO₃ | DMF | 100-120 |

Two primary pathways have been proposed for transmetalation. nih.govacs.org

Path A (The Boronate Pathway): In this mechanism, the base (e.g., hydroxide) reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate (RB(OH)₃⁻). This activated boronate then reacts with the arylpalladium(II) halide complex ([Ar'Pd(L)₂X]) to transfer the aryl group (R) to the palladium center. researchgate.netdeepdyve.com

Path B (The Oxo-Palladium Pathway): Alternatively, the base can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex ([Ar'Pd(L)₂OH]). This palladium-hydroxo species then reacts with the neutral boronic acid. nih.govacs.orgcapes.gov.br

Systematic studies, particularly those by Hartwig and others, have provided strong evidence that for many systems, especially those using weak bases in aqueous media, Path B is the dominant and kinetically more favorable route. nih.govacs.org The reaction between the isolated arylpalladium hydroxo complex and the neutral boronic acid was found to be significantly faster than the reaction between the arylpalladium halide complex and the corresponding boronate. nih.govacs.org The base, therefore, plays a crucial dual role, either by activating the boronic acid or by generating the highly reactive palladium-hydroxo intermediate. researchgate.net The exact operative pathway can, however, depend on the specific ligands, base, and reaction conditions employed. nih.govcapes.gov.br

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and functional group tolerance. This compound can be coupled with a wide variety of aryl and heteroaryl halides and triflates to produce a diverse range of 6-hydroxy-2-aryl-naphthalenes. nih.gov This includes the synthesis of sterically hindered biaryls, which are important motifs in materials science and medicinal chemistry. For instance, naphthalene-type boronic acids have been successfully used in asymmetric Suzuki-Miyaura couplings to generate axially chiral biaryl compounds. nih.gov

Despite its versatility, the reaction has limitations. A significant challenge, particularly for electron-deficient or some heteroarylboronic acids, is the competitive side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and reducing the yield of the desired cross-coupled product. nih.govnih.gov While this compound is generally stable, the reaction conditions must be optimized to minimize this side reaction. The presence of the hydroxyl group can also present challenges. Although often tolerated, it can interfere with certain catalysts or require protection if other reactive sites in the coupling partners are sensitive to acidic protons. Furthermore, the insolubility of some boronic acids or the resulting biaryl products can sometimes hinder the reaction's completion. reddit.com

Chan-Lam Reaction Applications and Mechanism Studies

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. wikipedia.orgyoutube.com This reaction involves the copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol. wikipedia.org this compound can serve as the aryl donor in these transformations, enabling the synthesis of N- and O-arylated naphthalene (B1677914) derivatives.

The reaction is typically carried out using a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), often in the presence of a base like pyridine (B92270) or triethylamine, and an oxidant, which can be atmospheric oxygen. wikipedia.orgorganic-chemistry.org This makes the reaction experimentally simple and appealing from a green chemistry perspective. The substrate scope is broad, encompassing primary and secondary aliphatic and aromatic amines, amides, imides, and phenols. organic-chemistry.org

The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. wikipedia.org A widely accepted catalytic cycle involves the following key steps:

Coordination of the N-H or O-H nucleophile to the Cu(II) center.

Transmetalation of the aryl group from the boronic acid to the copper center, forming an aryl-Cu(II) species.

Oxidation of Cu(II) to a transient Cu(III) intermediate, often facilitated by oxygen.

Reductive elimination from the Cu(III) species, which forms the desired C-N or C-O bond and regenerates a Cu(I) species.

Re-oxidation of Cu(I) to Cu(II) by the terminal oxidant completes the catalytic cycle. wikipedia.org

For this compound, the presence of the intrinsic naphthol hydroxyl group introduces the possibility of intramolecular or intermolecular O-arylation, which must be considered when designing syntheses targeting N-arylation.

Boronate Ester Formation and its Reversibility

A fundamental reaction of boronic acids is their condensation with diols to form cyclic boronate esters. wikipedia.orgnih.gov this compound readily undergoes this reaction with 1,2- and 1,3-diols to form five- or six-membered dioxaborolane and dioxaborinane rings, respectively. acs.org This transformation is often used as a method for protecting the boronic acid group or for purifying it, as boronate esters are typically more stable and less polar than their corresponding acids. chemrxiv.org

A key feature of boronate ester formation is its reversibility. nih.govrsc.org The equilibrium between the boronic acid, the diol, and the boronate ester can be controlled by the reaction conditions.

Solvent: The formation of the ester is favored in aprotic solvents (e.g., toluene, acetone (B3395972), chloroform) where water, the byproduct of the condensation, can be removed. In contrast, the hydrolysis of the ester back to the boronic acid and diol is favored in protic solvents like water or methanol. nih.gov

pH: The stability of the boronate ester is also pH-dependent. The ester linkage is generally stable under neutral and acidic conditions but can be readily cleaved under basic or strongly acidic conditions. chemrxiv.org

This dynamic covalent nature of the boronic ester bond is exploited in various applications, including the development of sensors for saccharides (which are rich in diol functionalities), self-healing materials, and drug delivery systems. acs.orgresearchgate.netnih.gov

Applications of 6 Hydroxy 2 Naphthaleneboronic Acid in Advanced Organic Synthesis

Construction of Complex Polyaromatic Systems

6-Hydroxy-2-naphthaleneboronic acid is a key precursor for the synthesis of a variety of substituted naphthalenes and larger polycyclic aromatic hydrocarbons (PAHs). The Suzuki-Miyaura cross-coupling reaction is a primary method for these transformations, where the boronic acid couples with aryl halides or triflates to form new carbon-carbon bonds. chemimpex.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it a powerful tool for constructing complex organic molecules. chemimpex.com

The hydroxyl group on the naphthalene (B1677914) ring enhances the reactivity of the boronic acid in these coupling reactions. chemimpex.com Researchers have successfully synthesized various biaryl and polycyclic systems by coupling this compound with different aryl halides. For instance, the coupling with substituted bromobenzenes can yield a range of 6-hydroxy-2-arylnaphthalenes. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a base like K₂CO₃ or Na₂CO₃. nih.govfrontiersin.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |

| This compound | Aryl Bromide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 77 | nih.gov |

| This compound | Aryl Iodide | Na₂PdCl₄ / sSPhos / K₂CO₃ | Water/ACN | 81-94 | frontiersin.org |

| This compound | 2,6-Dibromoaniline | Pd₂(dba)₃/P(t-Bu)₃ / NaOtBu | Toluene | 50 | nih.gov |

The resulting polyaromatic systems are often scaffolds for biologically active compounds, including potential therapeutics. chemimpex.com

Synthesis of Heterocyclic Compounds

The utility of this compound extends to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. Its ability to participate in coupling reactions allows for the introduction of the 6-hydroxynaphthyl moiety into heterocyclic frameworks.

Quinolines: The synthesis of quinoline (B57606) derivatives, a class of nitrogen-containing heterocycles with a broad range of biological activities, can be achieved using precursors derived from this compound. openlabnotebooks.orgekb.eg For example, a multi-step synthesis could involve an initial Suzuki coupling to form a substituted naphthalene, which is then subjected to cyclization reactions to build the quinoline ring. openlabnotebooks.org While direct one-pot syntheses starting from this compound are less common, its role as a key intermediate is crucial.

Benzofurans: Benzofurans, another important class of oxygen-containing heterocycles, can be synthesized using strategies that may involve this compound. Although direct coupling of the boronic acid with a suitable precursor to form the furan (B31954) ring in one step is not a standard method, the naphthalene moiety can be introduced into a molecule that is later cyclized to form a benzofuran (B130515) derivative. organic-chemistry.orgmdpi.com For instance, a 2-halophenol derivative could be coupled with an alkyne, followed by cyclization, where the naphthalene unit could be pre-installed via a Suzuki reaction involving the boronic acid.

Indoles: The synthesis of complex indole (B1671886) derivatives, which are prevalent in many natural products and pharmaceuticals, can also be facilitated by the use of this compound. nih.govmdpi.com The strategy often involves a multi-step sequence where the 6-hydroxynaphthyl group is introduced at an early stage via a Suzuki coupling, followed by the construction of the indole ring system. nih.gov

| Heterocycle | Synthetic Strategy | Key Reaction | Reference |

| Quinolines | Multi-step synthesis involving a naphthalene precursor | Suzuki Coupling, Cyclization | openlabnotebooks.orgekb.eg |

| Benzofurans | Multi-step synthesis with pre-installed naphthalene moiety | Suzuki Coupling, Cyclization | organic-chemistry.orgmdpi.com |

| Indoles | Multi-step synthesis with early introduction of the naphthyl group | Suzuki Coupling, Cyclization | nih.govmdpi.com |

Preparation of Chiral Molecules

This compound and its derivatives play a significant role in the preparation of chiral molecules, particularly through asymmetric synthesis. The naphthalene scaffold is a common feature in many chiral ligands and catalysts.

One notable application is in the asymmetric synthesis of axially chiral biaryl compounds, such as substituted 1,1'-bi-2-naphthols (BINOLs). acs.orgresearchgate.net Chiral BINOL derivatives are powerful ligands in a wide range of enantioselective catalytic reactions. The synthesis of these chiral biaryls can be achieved through asymmetric Suzuki-Miyaura coupling reactions, where a chiral phosphine (B1218219) ligand on the palladium catalyst controls the stereochemical outcome. nih.gov While the direct use of this compound in this context is not extensively documented, its derivatives are key components.

Furthermore, the hydroxyl group of this compound can be used as a handle to attach chiral auxiliaries or to create chiral environments. For example, enantioselective hydroxylative dearomatization of 2-naphthols, a related class of compounds, can lead to the formation of chiral 1-hydroxy-1-alkyl-naphthalen-2-one derivatives with high enantioselectivity. nih.gov This highlights the potential of the hydroxynaphthalene scaffold in asymmetric transformations.

| Chiral Molecule Type | Synthetic Approach | Key Feature | Reference |

| Axially Chiral Biaryls | Asymmetric Suzuki-Miyaura Coupling | Chiral Phosphine Ligands | acs.orgnih.gov |

| Chiral Naphthalenones | Enantioselective Hydroxylative Dearomatization | Chiral N,N'-dioxide-metal complex catalyst | nih.gov |

Role as a Building Block in Multi-Step Synthetic Sequences

Due to its versatile reactivity, this compound serves as a fundamental building block in numerous multi-step synthetic sequences, particularly in the fields of medicinal chemistry and materials science. chemimpex.comnih.gov Its ability to undergo reliable and high-yielding coupling reactions makes it an ideal starting material for the synthesis of complex target molecules.

In drug discovery, this compound is utilized in the synthesis of various pharmaceuticals. chemimpex.com For instance, it has been identified as a key intermediate in the preparation of inhibitors for enzymes such as tyrosine and phosphoinositide kinases, which are important targets in cancer therapy. chemicalbook.com The synthesis of these inhibitors often involves a Suzuki coupling of this compound with a suitable heterocyclic halide to construct the core structure of the drug molecule.

The total synthesis of natural products or their analogues also benefits from the use of this building block. nih.govwiley.comnih.gov The 6-hydroxynaphthalene moiety is present in a number of biologically active natural products, and this compound provides a convenient entry point for their synthesis. The boronic acid functionality can be carried through several synthetic steps, often protected as a boronate ester, and then utilized in a key carbon-carbon bond-forming reaction late in the synthetic route. nih.gov This strategy allows for the efficient and convergent assembly of complex molecular architectures.

The development of functional materials, such as organic light-emitting diodes (OLEDs) and polymers, also employs this compound as a building block. chemimpex.com Its incorporation into polymer chains or organic electronic materials can impart desirable photophysical or electronic properties.

Catalytic and Ancillary Roles of 6 Hydroxy 2 Naphthaleneboronic Acid in Chemical Transformations

Enzyme Inhibition Studies with Naphthalene (B1677914) Boronic Acid Derivatives

Boronic acids are a well-established class of enzyme inhibitors, primarily due to the boron atom's ability to form stable, covalent adducts with active site nucleophiles, such as the hydroxyl group of a serine residue. nih.gov This interaction mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition. While studies focusing specifically on 6-hydroxy-2-naphthaleneboronic acid are limited, research on related naphthalene boronic acid derivatives provides significant insight into their potential as enzyme inhibitors.

Boronic acid derivatives have been investigated as inhibitors for a range of enzymes. nih.gov For instance, certain derivatives have shown inhibitory activity against penicillin-binding protein 1b (PBP1b), a key enzyme in bacterial cell wall synthesis. nih.gov The mechanism often involves the boronic acid covalently attacking serine residues in the enzyme's active site. nih.gov The versatility of the boron atom allows for various binding modes, including dicovalent and tricovalent interactions with multiple serine and lysine (B10760008) residues, which can influence both binding affinity and kinetics. nih.gov

In one area of study, boroglycine derivatives demonstrated PBP1b inhibitory activity through a covalent reaction with the catalytic serine. nih.gov Research has also explored how the structure of the boronic acid derivative impacts its inhibitory effect. For example, investigations into linear and cyclic aliphatic boronic acids revealed that ring-opening of a pyrrolidine (B122466) boronic acid could enhance inhibitory activity against PBP1b. nih.gov This suggests that the scaffold to which the boronic acid is attached, such as the naphthalene group in this compound, plays a crucial role in inhibitor potency and selectivity.

The table below summarizes findings on the inhibition of various enzymes by different boronic acid derivatives, illustrating the general principles that would apply to naphthalene-based structures.

| Boronic Acid Derivative Type | Target Enzyme | Key Findings |

| Bortezomib (a peptide boronic acid) | 26S Proteasome | Approved for treating multiple myeloma, demonstrating the clinical viability of boronic acid inhibitors. nih.gov |

| Benzamide Boronic Acids | Penicillin-binding protein 1b (PBP1b) | The heteroaromatic triazole ring was found to be a compatible scaffold for PBP1b inhibition by boronic acid derivatives. nih.gov |

| 2-formylbenzeneboronic acid derivatives | Penicillin-binding protein 1b (PBP1b) | Suggested to covalently bind to Lys463 of the catalytic dyad, representing a novel inhibition mechanism. nih.gov |

| Boroglycine Derivatives | Penicillin-binding protein 1b (PBP1b) | Exhibit inhibitory activity by covalently reacting with the catalytic serine. nih.gov |

These studies underscore the potential of naphthalene boronic acids as a scaffold for designing novel enzyme inhibitors. The naphthalene moiety can engage in non-covalent interactions within the enzyme's active site, while the boronic acid group acts as the reactive "warhead."

Catalysis in Direct Amide Formation (Theoretical and Exploratory)

The direct formation of amides from carboxylic acids and amines is a highly desirable transformation in organic synthesis, as it avoids the use of pre-activated starting materials and reduces waste. rsc.org Arylboronic acids, including this compound, have emerged as effective catalysts for this dehydration reaction. rsc.org

Theoretical and experimental studies have elucidated the general mechanism of arylboronic acid-catalyzed amidation. The reaction is believed to proceed through several key steps:

Intermediate Formation : The arylboronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. researchgate.net This step is kinetically accessible but often thermodynamically unfavorable, necessitating the removal of water, typically with molecular sieves, to drive the reaction forward. researchgate.net

Nucleophilic Attack : An amine then attacks the carbonyl group of the activated acyloxyboron intermediate. nih.gov

Rate-Determining Step : The cleavage of the C-O bond within the resulting tetracoordinate acyl boronate intermediate is considered the rate-determining step of the process. researchgate.net

There has been scientific debate regarding the precise nature of the key catalytic intermediate. While the initially accepted mechanism involved a monomeric acyloxyboron species, more recent evidence from experimental and theoretical studies suggests that a dimeric B-X-B motif (where X can be oxygen or nitrogen) may be the true catalytically active species. nih.govmdpi.com This dimeric structure is thought to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack. nih.gov

The catalytic activity of arylboronic acids is significantly influenced by the substituents on the aromatic ring. Initially, it was believed that electron-withdrawing groups on the aryl ring enhanced catalytic activity by increasing the Lewis acidity of the boron atom. rsc.org However, subsequent research on ortho-iodo-substituted arylboronic acids revealed that electron-donating groups, such as a para-alkoxy group, could lead to more active catalysts. acs.org This finding suggests a more complex role for the aryl substituent, potentially involving hydrogen-bond acceptance to stabilize the transition state. acs.org Given its hydroxyl group, this compound possesses an electron-donating substituent that could influence its catalytic efficacy in a similar manner.

| Catalyst | Substrates | Key Conditions | Outcome |

| 3,4,5-Trifluorobenzeneboronic acid | Carboxylic acids and amines | Soxhlet refluxing toluene, molecular sieves | Pioneering example of arylboronic acid catalysis in amidation. researchgate.net |

| ortho-Iodophenylboronic acid | Phenylacetic acid and benzylamine | Room temperature, 4A molecular sieves | Demonstrates enhanced catalytic activity due to the ortho-halogen substituent. acs.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Aliphatic and heteroaromatic carboxylic acids and amines | Room temperature, 4A molecular sieves | Optimized catalyst; more kinetically active than the parent ortho-iodophenylboronic acid. acs.org |

| 2-(Thiophen-2-ylmethyl)phenylboronic acid | Aliphatic and heteroaromatic carboxylic acids | Room temperature, CH₂Cl₂, 5A molecular sieves | Effective for direct amidation at room temperature. rsc.org |

Role in Photoredox Catalysis

In recent years, photoredox catalysis has become a powerful tool for generating reactive radical intermediates under mild conditions using visible light. Boronic acids and their derivatives have been successfully integrated into photoredox catalytic cycles, expanding their synthetic utility beyond traditional cross-coupling reactions.

A general strategy involves a dual catalytic system that combines a photoredox catalyst with a Lewis base. nih.gov In this system, the Lewis base coordinates to the boronic acid (or its trimeric boroxine (B1236090) form), creating a redox-active complex. This complex can then undergo single-electron oxidation by the excited-state photocatalyst to generate a carbon-centered radical, which can participate in various C-C bond-forming reactions. nih.gov This method allows for the generation of primary, secondary, and tertiary alkyl or aryl radicals from a wide array of boronic acids and esters for reaction with partners like electron-deficient olefins. nih.gov

Another innovative approach combines boronic acid catalysis with photoredox catalysis for the selective functionalization of complex molecules. For instance, a synergistic system using methylboronic acid and a photoredox catalyst has been developed for the regio- and stereoselective alkylation of unprotected saccharides. nih.gov Mechanistic studies suggest that a tetracoordinate boron species, formed between the boronic acid and a cis-1,2-diol motif on the saccharide, is crucial for directing the transformation. nih.gov

As an arylboronic acid, this compound is a suitable candidate for such photoredox transformations. Its naphthalene core could be leveraged to generate aryl radicals that can engage in a variety of coupling reactions, offering a modern, light-driven method for constructing complex molecular architectures. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 6-Hydroxy-2-naphthaleneboronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

While specific, publicly available NMR data for this compound is limited, analysis of structurally similar compounds, such as 6-(6-hydroxynaphthalen-2-yl)hexyl acetate (B1210297), can provide valuable insights into the expected chemical shifts rsc.org. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The proton of the hydroxyl group and the protons of the boronic acid group would likely exhibit broad signals, the positions of which are dependent on solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (typically 110-160 ppm). The carbon atom attached to the boronic acid group and the one bearing the hydroxyl group will have distinct chemical shifts influenced by the electronic effects of these substituents.

¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination state, with typical values for trigonal planar boronic acids appearing in the range of 27-30 ppm relative to a standard like BF₃•Et₂O rsc.orgnsf.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Naphthyl Moiety of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 7.10 - 7.25 | 109.0 - 110.0 |

| C-1 | 128.0 - 129.0 | |

| C-2 | Not Applicable | |

| H-3 | 7.50 - 7.60 | 126.0 - 127.0 |

| C-3 | 129.0 - 130.0 | |

| H-4 | 7.60 - 7.70 | 137.0 - 138.0 |

| C-4 | Not Applicable | |

| C-4a | 132.0 - 133.0 | |

| H-5 | 7.20 - 7.30 | 117.0 - 118.0 |

| C-5 | 153.0 - 154.0 | |

| C-6 | Not Applicable | |

| H-7 | 7.10 - 7.15 | 126.0 - 127.0 |

| C-7 | 129.0 - 130.0 | |

| H-8 | 7.55 - 7.65 | 128.0 - 129.0 |

| C-8 | Not Applicable | |

| C-8a | Not Applicable |

Note: The data in this table is predictive and based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Applications, including ESI-QqQ-MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound, and when coupled with a triple quadrupole (QqQ) mass analyzer, it allows for highly sensitive and selective quantitative studies.

In the positive ion mode, the ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Dehydration is a common process for boronic acids in the gas phase, so a peak corresponding to [M+H-H₂O]⁺ may also be observed.

Fragmentation of the parent ion can provide valuable structural information. For aromatic compounds, fragmentation often involves the loss of small neutral molecules or radicals. In the case of this compound, potential fragmentation pathways could include the loss of water (H₂O), the boronic acid group (B(OH)₂), or carbon monoxide (CO). The stable naphthalene ring system would likely remain intact as a major fragment.

Table 2: Expected Mass Spectrometric Fragments for this compound

| Fragment | m/z (calculated) | Possible Origin |

| [C₁₀H₉BO₃+H]⁺ | 189.07 | Protonated molecule |

| [C₁₀H₇BO₂+H]⁺ | 171.06 | Loss of H₂O from [M+H]⁺ |

| [C₁₀H₇O]⁺ | 143.05 | Loss of B(OH)₃ from [M+H]⁺ |

| [C₉H₇O]⁺ | 131.05 | Loss of CO from [C₁₀H₇O]⁺ |

Note: This table presents theoretically expected fragments. The actual observed fragmentation pattern may vary depending on the specific MS instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of this compound in complex mixtures. Its high resolution and sensitivity make it ideal for purity assessment and reaction monitoring.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic boronic acids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the boronic acid and hydroxyl groups. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities.

Table 3: Typical Reverse Phase HPLC Conditions for Aromatic Boronic Acid Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: These are general conditions and may require optimization for specific applications.

While UV detection is commonly used for aromatic compounds, an Evaporative Light Scattering Detector (ELSD) offers a valuable alternative, particularly for compounds that lack a strong chromophore or when universal detection is desired. The ELSD is a mass-based detector that is not dependent on the optical properties of the analyte.

The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This makes ELSD compatible with gradient elution, which is often problematic for refractive index detectors. Key parameters to optimize for ELSD include the nebulizer gas flow rate and the drift tube temperature, which will affect the sensitivity and response of the detector. The use of volatile mobile phase additives, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is preferred with ELSD.

Crystallography and Solid-State Analysis

The solid-state structure of this compound can be investigated using techniques such as X-ray crystallography and solid-state NMR. X-ray crystallography can provide precise information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystal packing. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, studies on related boronic acids have shown that they often form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. The hydroxyl group on the naphthalene ring of this compound would also be expected to participate in the hydrogen-bonding network.

Solid-state NMR can provide complementary information to X-ray crystallography, especially for materials that are not amenable to single-crystal X-ray diffraction. It can give insights into the local environment of the atoms and the presence of different polymorphic forms.

Functionalization and Derivatization Strategies for 6 Hydroxy 2 Naphthaleneboronic Acid

Modification of the Hydroxyl Group

The phenolic hydroxyl group on the naphthalene (B1677914) ring of 6-hydroxy-2-naphthaleneboronic acid is a prime site for chemical modification through reactions such as etherification and esterification. These transformations can alter the compound's solubility, electronic properties, and steric hindrance, thereby fine-tuning its characteristics for specific applications.

Etherification: The hydroxyl group can be converted to an ether, typically through a Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic substrate. For instance, the synthesis of 6-alkoxy-2-naphthaleneboronic acids, such as 6-ethoxy-2-naphthaleneboronic acid, can be achieved through this method. chemimpex.com The introduction of an alkoxy group can enhance the compound's solubility in organic solvents and modify its electronic properties, which can be advantageous in applications like cross-coupling reactions. chemimpex.com

Esterification: The hydroxyl group can also be transformed into an ester by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. rug.nliajpr.com Esterification can be used to introduce a wide range of functional groups, which can in turn influence the compound's physical and chemical properties. For example, esterification with an acyl chloride containing a polymerizable group could create a monomer for subsequent polymerization reactions.

The following table summarizes the general conditions for these modifications:

| Reaction | Reagents | General Conditions | Product |

| Etherification | Alkyl halide (e.g., ethyl iodide), Base (e.g., potassium carbonate) | Solvent (e.g., acetone (B3395972) or DMF), heating | 6-Alkoxy-2-naphthaleneboronic acid |

| Esterification | Acyl chloride or Carboxylic acid with a coupling agent (e.g., DCC) | Base (e.g., pyridine (B92270) or triethylamine) in an aprotic solvent | 6-Acyloxy-2-naphthaleneboronic acid |

Derivatization for Enhanced Analytical Detection (e.g., for Brassinosteroid Analysis)

The boronic acid group of this compound has a strong affinity for diols, forming reversible cyclic boronate esters. This property is extensively utilized in the development of derivatizing agents for the analysis of diol-containing molecules, such as brassinosteroids, which are a class of plant hormones. nih.gov

Brassinosteroids are often present in very low concentrations in plant tissues, making their direct analysis challenging. Derivatization with a molecule like this compound can significantly enhance their detection by techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection. The naphthalene moiety of this compound is inherently fluorescent, which can be exploited for sensitive fluorescence detection. nih.gov

The derivatization reaction involves the formation of a cyclic ester between the boronic acid and the vicinal diol groups present in the brassinosteroid structure. This not only introduces a chromophore or fluorophore for enhanced detection but also increases the molecular weight and can improve the chromatographic behavior of the analyte. The hydroxyl group on the naphthalene ring can further modulate the electronic properties of the naphthalene system, potentially influencing the fluorescence quantum yield of the derivative.

The general scheme for the derivatization of a brassinosteroid with this compound is as follows:

This compound + Brassinosteroid (with vicinal diols) ⇌ Brassinosteroid-boronate ester + 2H₂O

This reversible reaction allows for the selective capture and subsequent release of brassinosteroids, which is a valuable tool for their purification and analysis from complex biological matrices.

Polymerization and Oligomerization via the Boronic Acid Moiety

The boronic acid functionality of this compound makes it a suitable monomer for polymerization and oligomerization reactions, particularly through Suzuki polycondensation. researchgate.net This palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide is a powerful tool for the synthesis of conjugated polymers. researchgate.netnih.gov

In the context of this compound, it can be polymerized in two main ways:

Self-condensation: If the molecule is first functionalized to contain a leaving group (e.g., a halogen) on the naphthalene ring in addition to the boronic acid, it can undergo self-condensation polymerization to form a homopolymer.

Co-polymerization: More commonly, this compound can be co-polymerized with a di- or polyhalogenated aromatic compound. The hydroxyl group can be either protected during the polymerization and deprotected later or left unprotected, where it can influence the polymer's properties through hydrogen bonding and potential for further functionalization.

The resulting polymers would feature naphthalene units in their backbone, connected by aryl-aryl bonds. The presence of the naphthalene rings is expected to impart rigidity, thermal stability, and potentially interesting photophysical properties to the polymer. The hydroxyl groups along the polymer chain could enhance solubility in polar solvents and provide sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The general scheme for the Suzuki polycondensation of this compound with a dihalogenated aromatic comonomer is as follows:

n this compound + n X-Ar-X → [-Ar-Naph(OH)-]n + 2n B(OH)₃ + 2n HX

(Where X is a halogen and Ar is an aromatic group)

The properties of the resulting polymer, such as its molecular weight, solubility, and optical and electronic characteristics, can be controlled by the choice of the comonomer and the reaction conditions. These materials could have applications in areas such as organic electronics, sensors, and high-performance plastics. researchgate.netchemimpex.com

Applications of 6 Hydroxy 2 Naphthaleneboronic Acid in Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis and Drug Development

6-Hydroxy-2-naphthaleneboronic acid serves as a critical intermediate and building block in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its structural features allow it to participate in key chemical reactions that are fundamental to modern drug discovery.

The boronic acid group makes the compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. chemimpex.com This Nobel Prize-winning reaction is a cornerstone of medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex organic molecules from simpler precursors. The ability of this compound to readily undergo these reactions makes it a significant asset in the synthesis of biologically active compounds. chemimpex.com

Furthermore, research has indicated its role as a precursor in the development of specific enzyme inhibitors. For instance, it can be utilized in the synthesis of inhibitors for enzymes like oxygenase, tyrosine kinases, and phosphoinositide kinases. chemicalbook.com Given that kinases are crucial targets in the development of cancer therapeutics, this positions this compound as a valuable starting material in the oncology drug development pipeline. chemicalbook.com

Key Synthetic Applications:

| Application | Description | Key Reaction |

|---|---|---|

| Complex Molecule Synthesis | Serves as a fundamental building block for constructing larger, biologically active molecules. chemimpex.com | Suzuki-Miyaura Cross-Coupling |

| Enzyme Inhibitor Development | Used as a precursor for synthesizing inhibitors of key enzyme classes. chemicalbook.com | Various organic synthesis reactions |

| Drug Discovery | Its versatility makes it a significant compound in the broader process of discovering and developing new drugs. chemimpex.com | Not applicable |

Development of Targeted Cancer Therapies Utilizing Boron-Containing Compounds

The presence of a boron atom in this compound makes it a compound of interest for advanced cancer therapies, particularly Boron Neutron Capture Therapy (BNCT). chemimpex.commdpi.com BNCT is a targeted radiation therapy that relies on the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) in tumor cells. ijirset.com

The core principle of BNCT involves two distinct steps. First, a boron-containing compound, such as a derivative of this compound, is administered and preferentially accumulates in malignant tissues. ijirset.com Subsequently, the tumor is irradiated with a beam of low-energy (epithermal) neutrons. These neutrons are captured by the ¹⁰B atoms, triggering a nuclear fission reaction that releases high-energy alpha particles (Helium-4 nuclei) and lithium-7 (B1249544) nuclei. ijirset.com These particles have a very short path length, approximately the diameter of a single cell, allowing for highly localized and selective destruction of cancer cells while sparing adjacent healthy tissue. ijirset.com

This compound serves as a crucial building block for creating more complex molecules designed for BNCT. chemimpex.commdpi.com The naphthalene (B1677914) structure can be modified to improve tumor targeting, while the boronic acid provides the necessary ¹⁰B isotope for the therapy. The development of new and improved boron delivery agents is a critical area of research to enhance the clinical potential of BNCT. mdpi.com Boron-based compounds are being explored for various cancers, including prostate, breast, and cervical cancers, due to their potential to inhibit enzyme activities and induce apoptosis in cancer cells. nih.gov

Bioconjugation Techniques for Biomolecule Labeling and Diagnostics

The boronic acid functional group of this compound possesses a unique and highly valuable property: the ability to form reversible covalent bonds with 1,2- and 1,3-diol groups. chemimpex.comnih.gov This characteristic is the foundation of its use in bioconjugation, the process of linking molecules to biomolecules like proteins and carbohydrates.

This selective binding to diols makes the compound an effective tool for labeling biomolecules. chemimpex.com For example, it can be used to attach the fluorescent naphthalene moiety to specific sites on proteins or cell surfaces that feature carbohydrate structures (glycans). This labeling is essential for various diagnostic applications. chemimpex.com Phenylboronic acid derivatives, a class to which this compound belongs, are known to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells and serve as important biomarkers. nih.govnih.gov This interaction can be exploited for targeted imaging and diagnosis of tumors. nih.gov

The reversible nature of the boronate ester bond is also significant, as it is pH-dependent. nih.gov This allows for the design of "smart" diagnostic systems that can bind or release from a biomolecule in response to changes in the local environment's acidity, offering a more dynamic approach to diagnostics. nih.gov

Exploration in Biochemical Assays and Enzyme Stabilization

In the realm of biochemical assays, this compound is explored for its potential in developing enzyme inhibitors. As noted, it is a precursor for synthesizing inhibitors of tyrosine and phosphoinositide kinases. chemicalbook.com These synthesized inhibitors are then used in biochemical assays to study enzyme function, screen for new drug candidates, and understand disease mechanisms.

The boronic acid moiety itself is known to be a key pharmacophore in several enzyme inhibitors. Boronic acid-based compounds can act as transition-state analogs, binding tightly to the active sites of enzymes, particularly serine proteases. nih.gov The well-known anticancer drug Bortezomib, a boronic acid-containing peptide, functions by inhibiting the 26S proteasome, a key enzyme complex in protein degradation. bohrium.com This established role for boronic acids in enzyme inhibition provides a strong rationale for exploring derivatives of this compound in assays designed to find new inhibitors for other enzyme classes. nih.govbohrium.com

Applications of 6 Hydroxy 2 Naphthaleneboronic Acid in Materials Science Research

Functionalized Polymers and Nanomaterials Synthesis

The unique chemical structure of 6-hydroxy-2-naphthaleneboronic acid makes it a valuable monomer and surface functionalizing agent for the synthesis of advanced polymers and nanomaterials. chemimpex.com The boronic acid moiety can form reversible covalent bonds (boronate esters) with diols, a class of molecules containing two hydroxyl groups. This reactivity is widely exploited for creating "smart" polymers that respond to specific stimuli. nih.gov

In polymer synthesis, this compound can be incorporated into polymer chains via Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemimpex.com This allows for the creation of conjugated polymers where the naphthalene (B1677914) unit contributes to the electronic and photophysical properties of the material. The naphthalene component is a well-known fluorophore, and its inclusion can impart fluorescent properties to the resulting polymers, making them suitable for use in fluorescent sensors and optical devices. researchgate.netnih.gov

In the realm of nanotechnology, the boronic acid group serves as an effective anchor for functionalizing the surface of various nanomaterials, such as gold nanoparticles (AuNPs) and carbon nanotubes. nih.govacs.org This surface modification is critical for developing highly specific nanosensors. For instance, boronic acid has been shown to selectively bind with the cis-diol groups present in the ribose units of RNA, but not DNA. acs.org This enables the design of boronic acid-functionalized nanoparticles that can selectively detect specific microRNAs, offering a signal amplification strategy for fiber-optic surface plasmon resonance (SPR) sensing systems. acs.org

Table 1: Examples of Functionalization Applications

| Application Area | Material Type | Functional Group | Target Molecule/Property | Research Finding |

|---|---|---|---|---|

| Sensing | Gold Nanoparticles (AuNPs) | Phenylboronic Acid | RNA, Glycoproteins | Boronic acid binds to cis-diol groups in target molecules, enabling selective detection and signal amplification. acs.org |

| Sensing | Carbon Nanotubes | Pyrene-1-boronic acid | D-glucose | Functionalized transistors show sensitivity to glucose at nanomolar concentrations. nih.gov |

| Optical Materials | Conjugated Polymers | Naphthalene | Light Emission | Incorporation of naphthalene units creates fluorescent polymers for potential use in light-emitting devices. researchgate.netnih.gov |

Organic Electronic Device Fabrication (e.g., OLEDs, Solar Cells)

The inherent electronic and optical properties of the naphthalene ring system make this compound a relevant compound in the fabrication of organic electronic devices. It is specifically cited for its use in developing organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com

In OLEDs, materials capable of efficient light emission are required. Naphthalene-based polymers are recognized as highly suitable materials for this purpose, particularly for producing blue-light emission, which is a critical component for full-color displays. mdpi.com The rigid and planar structure of the naphthalene moiety is advantageous for creating stable, thin films with good charge-transport properties. psu.edu this compound serves as a monomer, or building block, which can be polymerized with other aromatic compounds to create conjugated polymers. These polymers can then act as the emissive layer in an OLED device, where they convert electrical energy into light.

While detailed performance data for devices specifically incorporating this compound is found in proprietary research, the general principles of materials design point to its utility. The ability to modify the compound and copolymerize it allows for the fine-tuning of the resulting polymer's electronic bandgap and energy levels, which is crucial for optimizing the efficiency and color purity of OLEDs and the energy conversion efficiency of organic solar cells. mdpi.com

Advanced Materials with Tailored Properties (e.g., Thermal Stability, Mechanical Strength)

A significant goal in materials science is the creation of polymers with high thermal stability and robust mechanical properties for use in demanding environments. Research indicates that this compound is utilized in the synthesis of advanced materials to achieve such tailored properties, including enhanced thermal stability and mechanical strength. chemimpex.com

The incorporation of rigid aromatic structures, such as the naphthalene ring, into a polymer backbone is a well-established strategy for increasing the material's thermal resistance. psu.eduresearchgate.net Studies on various naphthalene-containing polymers, including epoxy resins and polyesters, have demonstrated that the naphthalene moiety leads to a higher glass transition temperature (T_g) and improved thermal stability compared to their phenyl-based counterparts. mdpi.comrsc.org The planar structure and rigidity of the naphthalene rings restrict the thermal motion of the polymer chains, requiring more energy to induce softening or degradation. psu.edu

When this compound is used as a monomer in polymerization reactions, it imparts this structural rigidity to the resulting material. This can lead to polymers with higher decomposition temperatures and better dimensional stability at elevated temperatures, making them suitable for applications in electronics packaging and as heat-resistant engineering plastics. mdpi.commdpi.com

Table 2: Impact of Naphthalene Moiety on Polymer Properties

| Polymer Type | Property Investigated | Finding | Reference |

|---|---|---|---|

| Naphthalene-based Epoxy Resins | Glass Transition Temp. (T_g) | T_g values in the range of 175–213 °C, higher than phenyl-based analogues. psu.edu | psu.edu |

| Naphthalene-based Epoxy Resins | Thermal Stability | Degradation proceeds in a single stage in nitrogen, indicating high stability. psu.edu | psu.edu |

| Naphthalene-based Polyesters | Glass Transition Temp. (T_g) | Naphthalene engineering of polyesters led to a significant increase in T_g to over 100 °C. rsc.org | rsc.org |

| Naphthalene-Containing Epoxy | Thermostability | Naphthyl-containing epoxy resins exhibit higher thermostability and lower moisture absorption. mdpi.com | mdpi.com |

Dynamic Covalent Chemistry in Hydrogel Development

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. "Smart" hydrogels, which can change their properties in response to external stimuli, are of great interest for biomedical applications like controlled drug delivery. nih.gov this compound possesses the key chemical functionalities to participate in the formation of such advanced hydrogels through dynamic covalent chemistry. chemimpex.com

The core of this application lies in the boronic acid group. Boronic acids can react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters. mdpi.com This reversible covalent bond formation is the cornerstone of dynamic covalent chemistry. When polymers containing boronic acid groups are mixed with polymers containing diol groups (such as polyvinyl alcohol), they can cross-link to form a hydrogel. Because the boronate ester bonds are dynamic, they can break and reform in response to changes in the environment, such as pH or the presence of competing diols like glucose. researchgate.netmdpi.com

This responsiveness allows for the design of intelligent hydrogels. For example, a hydrogel loaded with insulin (B600854) could be designed to swell and release its cargo when glucose levels rise, as the glucose molecules compete for binding with the boronic acid cross-linking sites. mdpi.com While much of the foundational research has been done with phenylboronic acid, the principles are directly applicable to this compound. nih.govresearchgate.net Its known ability to form stable complexes with diols makes it a suitable candidate for creating these dynamic networks. chemimpex.com Furthermore, the fluorescent nature of the naphthalene group could be exploited to create hydrogels that not only respond to stimuli but also report on their state through a change in fluorescence, combining therapeutic and diagnostic functions. mdpi.com

Sensor Development and Environmental Monitoring Research

Development of Sensors for Diols and Saccharides

The fundamental principle behind the use of boronic acids in sensor technology is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, a common structural feature in saccharides (sugars). This interaction leads to the formation of cyclic boronate esters. When the boronic acid is attached to a fluorophore, such as naphthalene (B1677914), this binding event can alter the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal.

While direct research on 6-Hydroxy-2-naphthaleneboronic acid as a saccharide sensor is limited in publicly available literature, a study on a closely related derivative, 2-(hexadecyloxy)-naphthalene-6-boronic acid (HNBA) , provides significant insight into the potential mechanisms and applications. In this research, HNBA was synthesized and observed to form bilayer vesicles in an ethanol (B145695)/water solution. These vesicles exhibit fluorescence due to the naphthalene component. nih.gov

The study investigated the fluorescence properties of these vesicles upon interaction with various carbohydrates in a buffer solution at a physiological pH of 7.4. The key findings were:

Fluorescence Quenching: The addition of saccharides to the HNBA vesicles led to a significant decrease in the fluorescence intensity of the naphthalene group, which was centered at a wavelength of 348 nm. nih.gov This quenching of fluorescence is the basis of the sensing mechanism.

Saccharide Selectivity: The degree of fluorescence quenching varied depending on the saccharide, indicating a level of selectivity. The observed order of quenching intensity was fructose (B13574) > galactose > maltose (B56501) > glucose. nih.gov This suggests that the sensor has a stronger interaction with fructose compared to the other tested sugars.

pH Dependence: The fluorescence intensity was also shown to be dependent on the pH of the solution, both in the presence and absence of sugars. nih.gov This is a typical characteristic of boronic acid-based sensors, as the equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent.

Practical Application: The study also demonstrated that the HNBA vesicles could detect spectral changes in urine samples, suggesting potential for practical applications in fields that may require continuous monitoring, such as clinical diagnostics. nih.gov

These findings suggest that a sensor system based on the this compound scaffold could be developed for continuous and implantable fluorescence-based sensing of saccharides. The hydroxyl group on the parent compound could further influence the electronic properties and binding affinity compared to the hexadecyloxy derivative.

Table 1: Fluorescence Response of HNBA Vesicles to Different Saccharides

| Saccharide | Relative Fluorescence Quenching |

|---|---|

| Fructose | Strongest |

| Galactose | Strong |

| Maltose | Moderate |

| Glucose | Weakest |

This table illustrates the qualitative trend of fluorescence quenching observed in the study of the HNBA vesicles upon addition of various saccharides. nih.gov

Reagent in Analytical Chemistry for Environmental Pollutant Detection (e.g., Phenolic Compounds)

The potential utility of this compound in this context could theoretically stem from interactions between the naphthalene ring system and phenolic compounds, or through more complex chemical reactions. However, without specific research data, the mechanism, sensitivity, selectivity, and practical applicability of this compound as a reagent for detecting phenolic pollutants remain speculative. The development of analytical methods for these pollutants often involves techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and various spectrophotometric and electrochemical methods. The specific role that this compound would play as a reagent in these established methods would require dedicated research and validation.

Computational and Theoretical Investigations of 6 Hydroxy 2 Naphthaleneboronic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It has become a primary tool for elucidating complex organic reaction mechanisms, offering detailed energetic and structural information about transition states and intermediates. semanticscholar.orgrsc.org For 6-Hydroxy-2-naphthaleneboronic acid, DFT calculations can be instrumental in understanding its participation in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction, esterification, or oxidation reactions.

Researchers can model the reaction pathway by calculating the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net This process allows for the determination of key thermodynamic and kinetic parameters. For instance, in a hypothetical reaction, DFT can provide the Gibbs free energy of reaction (ΔG), activation energy (Ea), and reaction enthalpies (ΔH), which are critical for predicting the spontaneity and rate of the reaction. nih.govbcrec.id

The M06-2X functional is one of many functionals employed in DFT calculations and has been used to study reaction mechanisms like the cyclization of 2-hydroxy chalcone. semanticscholar.orgbcrec.id The choice of functional and basis set, such as 6-311++G(d,p) or cc-pVTZ, is crucial for obtaining accurate results. nih.gov Solvation effects, which are critical in many reactions, can be incorporated using models like the Polarizable Continuum Model (PCM). semanticscholar.orgnih.gov

A typical DFT study on a reaction involving this compound would involve the following steps:

Optimization of the geometries of all species (reactants, intermediates, transition states, products) on the potential energy surface. researchgate.net

Frequency calculations to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Calculation of the electronic energies to map out the potential energy surface and determine activation barriers. researchgate.net

The insights gained from such calculations can help rationalize experimental observations and guide the design of more efficient catalytic systems or synthetic routes involving this compound.

Table 1: Illustrative Energetic Data from a DFT Calculation for a Hypothetical Reaction Step

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -687.12345 | 0.15432 | -686.96913 | 0.0 |

| Transition State | -687.09876 | 0.15123 | -686.94753 | +13.56 |

| Products | -687.14567 | 0.15567 | -686.99000 | -13.10 |

| This table is for illustrative purposes to show the type of data generated from DFT calculations. Actual values would be specific to the reaction being studied. |

Structure-Reactivity Relationship Modeling in Boronic Acid-Diol Complexation

Boronic acids are well-known for their ability to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols, a property that is fundamental to their use in sensors, drug delivery, and biomaterials. nih.govnih.govbohrium.com Understanding the structure-reactivity relationships that govern the affinity of this complexation is essential for these applications. nih.govsemanticscholar.org For this compound, modeling these relationships involves correlating its structural and electronic features with its binding affinity for various diols.

Several factors influence the stability of the boronic acid-diol complex:

pKa of the Boronic Acid: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. nih.gov Complexation with diols is generally more favorable with the tetrahedral form. The pKa of the boronic acid is therefore a critical parameter. nih.govnih.gov

Electronic Effects: Electron-withdrawing or -donating groups on the naphthalene (B1677914) ring can significantly alter the Lewis acidity of the boron atom and the pKa of the boronic acid, thereby influencing its binding constant with diols.

Steric Hindrance: The bulky naphthalene group may introduce steric hindrance that affects the approach of the diol and the geometry of the resulting boronate ester. nih.gov

Diol Structure: The nature of the diol, including its pKa and the dihedral angle between its hydroxyl groups, also plays a crucial role in binding affinity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding constants of this compound with a library of diols. Experimental data, such as binding constants determined by fluorescence spectroscopy in competitive binding assays, are often used to build these models. nih.govnih.gov For example, a fluorescent reporter like Alizarin Red S (ARS) can be used, where a diol displaces ARS from its complex with the boronic acid, leading to a change in fluorescence intensity that can be quantified to determine the binding constant. nih.govresearchgate.net

By systematically studying a series of boronic acids with varied electronic and steric properties, researchers can derive general principles that guide the selection of the optimal boronic acid for a specific application. nih.govsemanticscholar.org

Table 2: Illustrative Data for Modeling Boronic Acid-Diol Complexation

| Boronic Acid Derivative | pKa | Diol | Binding Constant (K) [M⁻¹] at pH 7.4 |

| Phenylboronic Acid | 8.8 | Glucose | 8.6 |

| 3-Nitrophenylboronic Acid | 7.9 | Fructose (B13574) | 2100 |

| This compound | Value to be determined | Sorbitol | Value to be determined |

| This compound | Value to be determined | Glucose | Value to be determined |

| This table presents example data alongside placeholders for this compound to illustrate how structure-reactivity data is typically compiled. The binding affinity is highly dependent on the specific diol and pH. nih.govresearchgate.net |

Prediction of Molecular Interactions and Conformational Analysis

The three-dimensional structure and intermolecular interaction potential of this compound dictate its behavior in condensed phases and its binding to biological or material targets. Computational methods are vital for predicting its preferred conformations and the nature of its non-covalent interactions.

Conformational Analysis: Even seemingly rigid molecules like this compound have conformational flexibility, primarily concerning the orientation of the boronic acid [-B(OH)₂] and hydroxyl [-OH] groups relative to the naphthalene ring. A Potential Energy Surface (PES) scan is a common computational technique used to explore this flexibility. researchgate.netnih.gov By systematically rotating specific dihedral angles (e.g., the C-C-B-O angle) and calculating the energy at each step, a profile of energy versus conformation is generated. researchgate.net The minima on this surface correspond to the most stable conformers of the molecule. nih.gov These studies are often performed using DFT methods. researchgate.net

Prediction of Molecular Interactions: